molecular formula C10H21N B1463478 2-(3-Methylbutyl)cyclopentan-1-amine CAS No. 1248231-03-9

2-(3-Methylbutyl)cyclopentan-1-amine

Cat. No.: B1463478
CAS No.: 1248231-03-9
M. Wt: 155.28 g/mol
InChI Key: RXSOQOARVNFVCY-UHFFFAOYSA-N
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Description

2-(3-Methylbutyl)cyclopentan-1-amine is an organic compound with the CAS Number: 1248231-03-9 . It has a molecular weight of 155.28 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-isopentylcyclopentanamine . The InChI code for this compound is 1S/C10H21N/c1-8(2)6-7-9-4-3-5-10(9)11/h8-10H,3-7,11H2,1-2H3 . This indicates that the compound consists of a cyclopentane ring with an amine group and a 3-methylbutyl group attached .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 155.28 .

Scientific Research Applications

Synthesis and Physicochemical Properties

  • The synthesis of related compounds, such as 3-amino-2-acetyl-2-cyclopenten-1-ones, involves reactions with ammonia and primary and secondary amines. These compounds predominantly exist in the enaminodiketone form, demonstrating low reactivity (Akhrem et al., 1971).

Catalysis and Industrial Applications

  • Cyclopentylamine, a compound closely related to 2-(3-Methylbutyl)cyclopentan-1-amine, is used in the production of pesticides, cosmetics, and medicines. Research on Ru/Nb2O5 catalysts has shown significant potential for the reductive amination of cyclopentanone, highlighting its industrial relevance (Guo et al., 2019).

Chemical Reactions and Mechanisms

  • Studies on the thermal decomposition of similar compounds, like 2-methylbutyl chloroformate, reveal complex chemical processes such as 1,3-hydride shifts, suggesting intricate reaction mechanisms that could be relevant for understanding the behavior of this compound (Dupuy et al., 1973).

Biochemical Synthesis

  • The compound has been referenced in the context of biochemical synthesis, such as in the preparation of key intermediates for antibiotics, demonstrating its utility in pharmaceutical research (Fleck et al., 2003).

Material Science

  • Its analogs have been explored as solvents for radical reactions, suggesting potential applications in material synthesis and chemical processes (Kobayashi et al., 2013).

Fragrance Industry

  • Related cyclopentenone compounds have been reviewed for use as fragrance ingredients, highlighting the broader applications of such compounds in consumer products (Scognamiglio et al., 2012).

Safety and Hazards

The compound has been classified as dangerous with the signal word "Danger" . It has hazard statements H226 and H314, indicating that it is flammable and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-(3-methylbutyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-8(2)6-7-9-4-3-5-10(9)11/h8-10H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSOQOARVNFVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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